molecular formula C16H32Si B14665440 Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane CAS No. 40962-08-1

Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane

Cat. No.: B14665440
CAS No.: 40962-08-1
M. Wt: 252.51 g/mol
InChI Key: WFVZNHKARASTPA-UHFFFAOYSA-N
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Description

Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a triethyl group and a complex hydrocarbon chain. This compound is notable for its applications in organic synthesis and its role as a precursor to various silyl ethers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane typically involves the hydrosilylation of alkenes. This process can be catalyzed by transition metals such as platinum, rhodium, or cobalt. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-100°C.

    Solvent: Common solvents include toluene or hexane.

    Catalyst: Transition metal catalysts like platinum or rhodium complexes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:

    Catalyst Optimization: Using highly efficient catalysts to minimize by-products.

    Reaction Control: Precise control of temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form silanols or siloxanes.

    Reduction: Acts as a reducing agent in the presence of suitable catalysts.

    Substitution: Can participate in nucleophilic substitution reactions to form different silyl derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogen atmosphere.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products

    Oxidation Products: Silanols, siloxanes.

    Reduction Products: Hydrocarbons, silyl ethers.

    Substitution Products: Various silyl derivatives depending on the nucleophile used.

Scientific Research Applications

Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Medicine: Investigated for its role in drug delivery systems due to its ability to form stable silyl ethers.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane involves its ability to donate or accept electrons during chemical reactions. The silicon atom, with its vacant d-orbitals, can participate in various bonding interactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways include:

    Hydrosilylation: Involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.

    Reduction: Silicon acts as a reducing agent, facilitating the reduction of various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Another organosilicon compound with similar reducing properties.

    Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Shares structural similarities but differs in reactivity and applications.

Uniqueness

Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane is unique due to its specific structure, which imparts distinct reactivity patterns and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.

Properties

CAS No.

40962-08-1

Molecular Formula

C16H32Si

Molecular Weight

252.51 g/mol

IUPAC Name

triethyl-(3-methylidene-2-propylhex-1-enyl)silane

InChI

InChI=1S/C16H32Si/c1-7-12-15(6)16(13-8-2)14-17(9-3,10-4)11-5/h14H,6-13H2,1-5H3

InChI Key

WFVZNHKARASTPA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C)C(=C[Si](CC)(CC)CC)CCC

Origin of Product

United States

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